molecular formula C13H13N3O2 B1390904 N-pyrimidin-2-ylphenylalanine CAS No. 1479005-63-4

N-pyrimidin-2-ylphenylalanine

Cat. No. B1390904
M. Wt: 243.26 g/mol
InChI Key: IVJZYRZYVLZTQK-UHFFFAOYSA-N
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Description

N-pyrimidin-2-ylphenylalanine (N-Phe) is a modified amino acid that has been used in scientific research and pharmaceutical applications for several decades. It is a derivative of the natural amino acid phenylalanine, and has been used as a building block for peptide synthesis, as well as a substrate for enzymatic reactions. N-Phe is also known for its ability to modulate protein function and its potential therapeutic applications.

Scientific Research Applications

Mass Spectrometry Analysis

  • Mass Spectrometry of N-(pyrimidin-2-yl)amino Acids : The study by Plaziak, Spychała, and Golankiewicz (1991) investigates the mass spectrometry of N-(pyrimidin-2-yl)amino acids, including N-(pyrimidin-2-yl)-phenylalanine, revealing insights into the decomposition patterns of these compounds, which are crucial for analytical applications in chemistry and biology (Plaziak et al., 1991).

Therapeutic Applications

  • Potential of Peptide Nucleic Acids (PNA) in Therapeutics : Montazersaheb et al. (2018) discuss the use of Peptide Nucleic Acids, which include pyrimidine nucleobases, in gene alteration and anti-cancer therapy, highlighting the significant potential of pyrimidine derivatives in medical applications (Montazersaheb et al., 2018).

Enzyme Inhibition Studies

  • Inhibitory Effects on HIV-1 Protease : Zhu et al. (2019) demonstrate the use of pyrimidine bases in enhancing the potency of HIV-1 protease inhibitors. Their findings suggest potential therapeutic applications of pyrimidine derivatives in treating HIV (Zhu et al., 2019).

Antitumor Activity

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Research by Gangjee et al. (2000) on a novel N-pyrimidin-2-yl compound as an antitumor agent shows its dual inhibitory action on thymidylate synthase and dihydrofolate reductase, indicating significant implications in cancer treatment (Gangjee et al., 2000).

Biological Activities

  • Biological Activities of Pyrimidine Derivatives : Rani et al. (2012) explore various biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties of pyrimidine derivatives, underscoring their wide-ranging applications in pharmaceuticals (Rani et al., 2012).

Histone Deacetylase Inhibition

  • Histone Deacetylase Inhibitor for Cancer Therapy : Zhou et al. (2008) describe N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a pyrimidine derivative, as a selective histone deacetylase inhibitor with potential as an anticancer drug (Zhou et al., 2008).

DNA Repair and Enzymatic Function

  • Role in DNA Photolyase Activity : Sancar (1994) discusses the role of cyclobutane pyrimidine dimers in DNA repair, indicating the significance of pyrimidine derivatives in the enzymatic function of DNA photolyases (Sancar, 1994).

Nucleotide Metabolism

  • Insights into Pyrimidine Biosynthesis : Evans and Guy (2004) provide insights into the critical role of pyrimidine nucleotides in cellular metabolism, highlighting their importance in RNA and DNA synthesis (Evans & Guy, 2004).

properties

IUPAC Name

3-phenyl-2-(pyrimidin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZYRZYVLZTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyrimidin-2-ylphenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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